DiSC3(5)

Description

Properties

CAS No. |

53213-94-8 |

|---|---|

Molecular Formula |

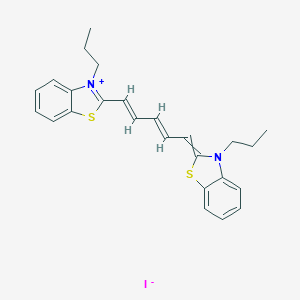

C25H27IN2S2 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

(2Z)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole iodide |

InChI |

InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

GDEURKKLNUGTDA-UHFFFAOYSA-M |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |

Pictograms |

Irritant |

Synonyms |

3,3'-bis(propylthia)dicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine chloride 3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate 3,3'-dipropylthiacarbocyanine iodide 3,3'-dipropylthiodicarbocyanine iodide diS C3-(5) diS-C3-(5) DiSC3(5) DPTDCI |

Origin of Product |

United States |

Foundational & Exploratory

DiSC3(5) Mechanism of Action in Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely employed for the real-time measurement of membrane potential in a variety of biological systems. Its mechanism of action is predicated on its potential-dependent accumulation within cells and subsequent fluorescence quenching. A decrease in the negative transmembrane potential (depolarization) leads to the release of the dye and a corresponding increase in fluorescence intensity, providing a robust method for monitoring changes in cellular bioenergetics. This guide elucidates the core mechanism of DiSC3(5), presents quantitative data on its application, details experimental protocols, and provides visual representations of its operational principles.

Core Mechanism of Action

DiSC3(5) is a potentiometric probe that operates based on the Nernstian equilibrium principle.[1][2][3] As a positively charged molecule, it is drawn across the plasma membrane by the negative-inside membrane potential typical of viable cells.[4] This accumulation within the cytoplasm and membrane leads to a high local concentration of the dye, resulting in the quenching of its fluorescence signal.[1][3][5]

The response of DiSC3(5) to changes in membrane potential is a multi-step process:

-

Binding: The dye initially binds to the outer leaflet of the cell membrane. This is a rapid process, occurring within milliseconds.[6]

-

Reorientation and Translocation: Driven by the transmembrane potential, the cationic dye molecules reorient and translocate across the lipid bilayer to the inner leaflet.[6] This redistribution is the key potential-dependent step.

-

Dimerization and Aggregation: The high concentration of DiSC3(5) within the membrane and cytoplasm leads to the formation of non-fluorescent or weakly fluorescent dimers and aggregates, causing significant quenching of the overall fluorescence signal.[6]

Upon membrane depolarization, the driving force for dye accumulation is reduced. Consequently, DiSC3(5) is released from the cell, its aggregation is reversed, and a significant increase in fluorescence intensity is observed.[4][7][8] This dequenching provides a direct readout of membrane depolarization.

Caption: DiSC3(5) mechanism of action workflow.

Quantitative Data and Experimental Parameters

The fluorescence response of DiSC3(5) is linearly related to the membrane potential over a physiological range.[6] Key quantitative parameters and experimental conditions are summarized below.

| Parameter | Value / Range | Organism/System | Reference |

| Excitation Wavelength | 622 nm | General | [6][8][9] |

| Emission Wavelength | 670 nm | General | [6][8][9] |

| Working Concentration | 0.5 - 2 µM | Bacteria, Eukaryotic Cells | [1][9][10] |

| Optimal Cell Density (Bacteria) | OD600 of 0.2 - 0.3 | B. subtilis, S. aureus | [1] |

| Fluorescence Change with ΔΨ | Fractional amplitude of fast exponential increases from 0.36 to 0.73 as Ψ increases from -17 to +87 mV | Brush Border Membrane Vesicles | [6] |

| IC50 (Respiratory Inhibition) | 8 µM | Mitochondria | [9] |

Experimental Protocols

Preparation of DiSC3(5) Stock Solution

-

Prepare a 1-5 mM stock solution of DiSC3(5) in dimethyl sulfoxide (B87167) (DMSO) or ethanol.[9]

-

Store the stock solution at -20°C, protected from light.

General Protocol for Fluorometric Measurement of Membrane Potential

This protocol is adapted for bacterial suspensions but can be modified for other cell types.

Caption: A typical experimental workflow for measuring membrane depolarization.

-

Cell Preparation: Grow cells to the mid-logarithmic phase. Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with glucose) to the desired optical density (e.g., OD600 of 0.2 for B. subtilis).[1]

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM.[1]

-

Incubation: Incubate the mixture for 5-20 minutes at an appropriate temperature (e.g., 37°C) with shaking to allow for dye uptake and fluorescence quenching to reach a stable baseline.[1][9]

-

Measurement: Place the sample in a fluorometer and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).[6][8]

-

Induction of Depolarization: Add the test compound and continuously record the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

Controls: It is crucial to include controls to ensure that the test compound does not directly interact with the dye. This can be done by repeating the experiment in the absence of cells.[1] Positive controls for depolarization, such as the ionophores valinomycin (a K+ carrier) or gramicidin (a channel former), should also be used to determine the maximum fluorescence signal corresponding to complete membrane depolarization.[1][2]

Protocol for Microscopic Analysis

-

Incubate cells with 2 µM DiSC3(5) in their growth medium for approximately 5 minutes with shaking.[1]

-

Mount the cells on a microscope slide.

-

Observe using a fluorescence microscope with appropriate filter sets (e.g., Cy5). Polarized cells will show dim fluorescence, while depolarized cells will be brightly fluorescent.[1]

Signaling Pathways and Logical Relationships

The action of DiSC3(5) is a direct consequence of the biophysical properties of the cell membrane and the dye itself, rather than involving complex intracellular signaling cascades. The logical relationship between membrane potential and fluorescence is inverse and can be calibrated to provide quantitative measurements.

Caption: Logical flow of DiSC3(5) fluorescence in response to membrane potential.

Conclusion

DiSC3(5) remains a valuable tool for assessing membrane potential due to its sensitivity and real-time response. A thorough understanding of its mechanism, proper experimental design, and the use of appropriate controls are paramount for obtaining accurate and reproducible data. This guide provides the foundational knowledge for the effective application of DiSC3(5) in research and development settings, particularly in the study of antimicrobial agents and other compounds that target the cell membrane.

References

- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

DiSC3(5): An In-depth Technical Guide to its Fluorescence Properties and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent probe renowned for its sensitivity to changes in cell membrane potential. This carbocyanine dye is an invaluable tool in various biological disciplines, including microbiology, cell biology, and neuroscience, for real-time monitoring of membrane potential dynamics. Its mechanism of action relies on its ability to accumulate in cells with hyperpolarized membranes, leading to fluorescence quenching. Conversely, membrane depolarization triggers the release of the dye and a subsequent increase in fluorescence intensity. This technical guide provides a detailed overview of the core fluorescence properties of DiSC3(5), comprehensive experimental protocols, and a visual representation of its mechanism and workflow.

Core Fluorescence Properties

While specific quantitative values for molar absorptivity, quantum yield, and fluorescence lifetime are not consistently reported in the literature, DiSC3(5) is widely characterized by its high extinction coefficient and short excited-state lifetime, which contribute to its robust performance in fluorescence-based assays.[1][2][3] The key spectral properties are summarized below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 622 nm | [4][5][6] |

| Emission Maximum (λem) | 670 nm | [4][5][6] |

| Emission Maximum (in hyperpolarized cells) | ~688 nm (red-shifted) | [5] |

| Molar Absorptivity (ε) | High (specific value not consistently reported) | [1][2][3] |

| Quantum Yield (Φ) | Not consistently reported | |

| Fluorescence Lifetime (τ) | Short (specific value not consistently reported) | [1][2][3] |

Mechanism of Action: Visualized

The functionality of DiSC3(5) as a membrane potential probe is predicated on its electrochemical properties and its interaction with the cell membrane. The following diagram illustrates the signaling pathway.

References

- 1. DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 2. AAT-22076 | DiSC3(5) [3,3-Dipropylthiadicarbocyanine iodide] Clinisciences [clinisciences.com]

- 3. stratech.co.uk [stratech.co.uk]

- 4. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

DiSC3(5): A Technical Guide to Measuring Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. Its disruption is implicated in a range of pathologies and is a key target in drug discovery. DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely utilized for the dynamic measurement of ΔΨm. This technical guide provides an in-depth overview of the core principles of the DiSC3(5) assay, detailed experimental protocols, and data interpretation for researchers in academia and industry.

Core Principles of DiSC3(5) Action

DiSC3(5) is a potentiometric probe that accumulates in cellular compartments with negative membrane potentials, most notably the mitochondrial matrix.[1][2][3] The mechanism relies on the Nernst equation, where the distribution of the positively charged dye across the mitochondrial inner membrane is dependent on the magnitude of the membrane potential.

In healthy, energized cells with a high ΔΨm, DiSC3(5) enters the mitochondria and aggregates, leading to self-quenching of its fluorescence.[1][2] Conversely, a decrease in ΔΨm, often associated with mitochondrial dysfunction or the action of certain drugs, results in the release of the dye back into the cytoplasm. This de-aggregation leads to a measurable increase in fluorescence intensity.[1][2][4]

Key Properties of DiSC3(5)

| Property | Value | Reference |

| Excitation Maximum | ~622 nm | [5][6][7] |

| Emission Maximum | ~670 nm | [5][6][7] |

| Molecular Weight | 546.53 g/mol | [7][8] |

| Solvent for Stock Solution | DMSO or Ethanol (B145695) | [5][6] |

Experimental Protocols

Accurate and reproducible measurement of ΔΨm using DiSC3(5) requires careful adherence to optimized protocols. The following sections provide detailed methodologies for cell preparation, staining, and analysis using common laboratory instrumentation.

Reagent Preparation

DiSC3(5) Stock Solution (1-5 mM):

-

Dissolve DiSC3(5) powder in high-quality, anhydrous DMSO or ethanol to a final concentration of 1-5 mM.[5][6]

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

DiSC3(5) Working Solution (1-5 µM):

-

On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to the desired final concentration.[6] The optimal concentration should be determined empirically for each cell type and experimental condition, typically within the range of 1-5 µM.[6]

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells and wash them with a suitable buffer. Resuspend the cells to a density of 1 x 10^6 cells/mL in the desired buffer.[5][6]

-

Staining: Add the DiSC3(5) working solution to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[5][6] The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Washing (Optional but Recommended): Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes.[6]

-

Resuspension: Gently resuspend the cell pellet in fresh, pre-warmed buffer.

-

Analysis: Proceed immediately with analysis by flow cytometry or fluorescence microscopy.

Staining Protocol for Adherent Cells

-

Cell Culture: Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes, chamber slides).

-

Staining: Remove the culture medium and wash the cells once with a suitable buffer. Add the DiSC3(5) working solution to the cells.

-

Incubation: Incubate at 37°C for 15-30 minutes, protected from light.[5][6]

-

Washing: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed buffer.

-

Analysis: Add fresh buffer to the cells and proceed immediately with fluorescence microscopy.

Data Acquisition and Analysis

Flow Cytometry

Flow cytometry allows for the quantitative analysis of ΔΨm in a large population of single cells.

-

Instrumentation Setup: Use a flow cytometer equipped with a laser and filter set appropriate for the excitation and emission spectra of DiSC3(5) (e.g., a red laser for excitation and a detector with a bandpass filter around 670 nm).[6]

-

Data Analysis: A decrease in ΔΨm will result in an increase in the mean fluorescence intensity of the cell population. It is crucial to include appropriate controls in each experiment.

Table of Recommended Controls for Flow Cytometry:

| Control | Purpose | Expected Outcome |

| Unstained Cells | To set the baseline fluorescence and gate the cell population. | Low fluorescence. |

| Vehicle Control | To account for any effects of the solvent used for the test compound. | Fluorescence similar to untreated, stained cells. |

| Positive Control (e.g., CCCP or Valinomycin) | To induce mitochondrial depolarization and confirm the responsiveness of the dye. | A significant increase in fluorescence intensity. |

Fluorescence Microscopy

Fluorescence microscopy provides spatial information about the localization of DiSC3(5) and allows for the visualization of changes in ΔΨm in individual cells.

-

Instrumentation Setup: Use a fluorescence microscope with appropriate filter cubes for DiSC3(5) (excitation ~620 nm, emission ~670 nm).

-

Image Analysis: In healthy cells, the fluorescence will be dim due to quenching in the mitochondria. Upon depolarization, a brighter, more diffuse cytoplasmic fluorescence will be observed.

Visualizing the Mechanism and Workflow

To further clarify the principles and procedures, the following diagrams illustrate the mechanism of DiSC3(5) action and a typical experimental workflow.

Caption: Mechanism of DiSC3(5) action in response to mitochondrial membrane potential.

Caption: General experimental workflow for measuring ΔΨm using DiSC3(5).

Applications in Drug Development

The DiSC3(5) assay is a valuable tool in various stages of drug development:

-

High-Throughput Screening: Its compatibility with microplate readers and flow cytometers makes it suitable for screening large compound libraries to identify agents that modulate mitochondrial function.[9]

-

Mechanism of Action Studies: For compounds that exhibit cellular toxicity, the DiSC3(5) assay can help determine if mitochondrial depolarization is a primary mechanism of action. This is particularly relevant for the development of novel antibiotics and anticancer agents.[3][10]

-

Safety and Toxicity Assessment: Evaluating the effect of drug candidates on mitochondrial membrane potential is an important component of preclinical safety assessment.

Conclusion

DiSC3(5) is a robust and versatile fluorescent probe for the assessment of mitochondrial membrane potential. By understanding the underlying principles and adhering to carefully optimized protocols, researchers can generate reliable and reproducible data. This technical guide provides a comprehensive framework for the successful implementation of the DiSC3(5) assay in both basic research and drug development settings.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 9. medicine.tulane.edu [medicine.tulane.edu]

- 10. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

DiSC3(5) as an Indicator of Plasma Membrane Potential: An In-depth Technical Guide

Introduction

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely utilized by researchers, scientists, and drug development professionals to monitor changes in plasma membrane potential. As a potentiometric probe, its fluorescence characteristics are exquisitely sensitive to the electrical potential across a cell membrane. In a typical resting cell, the interior of the plasma membrane is negatively charged relative to the exterior, a state known as hyperpolarization. Due to its positive charge, DiSC3(5) is driven into hyperpolarized cells, where it accumulates.[1][2] This intracellular accumulation leads to the formation of non-fluorescent aggregates and self-quenching of the dye's fluorescence signal.[1][3] Conversely, when the membrane depolarizes (becomes less negative inside), the dye is released from the cell into the surrounding medium, causing a significant increase in fluorescence intensity (de-quenching).[1][4] This direct relationship between membrane potential and fluorescence intensity makes DiSC3(5) a powerful tool for studying cellular electrophysiology, ion channel activity, and the mechanism of action of various compounds, particularly antimicrobial peptides that target the cell membrane.[5][6]

Mechanism of Action

The functionality of DiSC3(5) as a membrane potential indicator is based on its Nernstian distribution across the lipid bilayer. The core principle involves a translocation mechanism where the dye partitions between the outer and inner leaflets of the plasma membrane, driven by the transmembrane potential.[7]

-

Accumulation in Hyperpolarized Cells: In viable, energized cells with a negative-inside membrane potential, the cationic DiSC3(5) molecules are electrophoretically driven into the cytoplasm.[1][2]

-

Fluorescence Quenching: As the intracellular concentration of DiSC3(5) rises, the dye molecules aggregate, leading to a significant reduction in their fluorescence quantum yield, a phenomenon known as self-quenching.[1][8] This results in a low overall fluorescence signal from the cell suspension.

-

Release upon Depolarization: If a stimulus, such as an ionophore or a membrane-disrupting antimicrobial peptide, causes the plasma membrane to depolarize, the driving force for dye accumulation is dissipated.[9][10]

-

Fluorescence De-quenching: The dye is consequently released from the cell back into the extracellular medium.[5] In this less concentrated environment, the dye disaggregates and becomes highly fluorescent, resulting in a measurable increase in the fluorescence signal.[10]

The following diagram illustrates the operational workflow of DiSC3(5).

Quantitative Data and Properties

A summary of the key properties and typical experimental concentrations for DiSC3(5) is provided below. Optimization is often required depending on the cell type and experimental conditions.[1]

| Property | Value | Source(s) |

| Formal Name | 3-propyl-2-[5-(3-propyl-2(3H)-benzothiazolylidene)-1,3-pentadien-1-yl]-benzothiazolium, monoiodide | [4] |

| Molecular Formula | C₂₅H₂₇N₂S₂ • I | [4] |

| Molecular Weight | 546.5 g/mol | [4] |

| Excitation Wavelength (λex) | ~622 - 652 nm | [7][11][12] |

| Emission Wavelength (λem) | ~670 - 672 nm | [7][11][12] |

| Typical Dye Concentration | 0.4 - 1.0 µM | [1][12] |

| Typical Cell Density | OD₆₀₀ of 0.2 - 0.3; ~1x10⁶ cells/mL | [1][11] |

| Solubility | DMSO (e.g., 2 mg/mL) or Ethanol | [4][11] |

| Potential Off-Target Effect | Inhibition of mitochondrial respiratory system (IC₅₀ = 8 µM) | [11] |

Experimental Protocols

This section provides a generalized protocol for measuring plasma membrane depolarization in a bacterial cell suspension using a fluorescence microplate reader.

Reagent Preparation

-

DiSC3(5) Stock Solution: Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous DMSO or ethanol.[11] Store protected from light at -20°C.

-

Cell Suspension: Grow cells (e.g., B. subtilis or S. aureus) to the desired growth phase (typically mid-logarithmic).[1] Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., PBS with glucose). Resuspend the cells in the same buffer to a final optical density (OD₆₀₀) of 0.2-0.3.[1]

-

Test Compounds: Prepare stock solutions of your test compounds (e.g., antimicrobial peptides) and control compounds in a suitable solvent (e.g., DMSO or water). A positive control for depolarization, such as the K⁺ ionophore valinomycin (B1682140) (e.g., 5 µM) or the pore-forming peptide gramicidin (B1672133) (e.g., 1-5 µM), should be included.[1][8]

Experimental Workflow: Fluorometric Measurement

The following diagram outlines the typical workflow for a depolarization assay.

Detailed Measurement Procedure

-

Dispense Cells: Add the prepared cell suspension to the wells of a microplate (e.g., a black, clear-bottom 96-well plate).

-

Add DiSC3(5): Add DiSC3(5) stock solution to each well to achieve the desired final concentration (e.g., 1 µM).

-

Equilibration: Incubate the plate at the desired temperature (e.g., 37°C) in the dark for 5-20 minutes.[1][11] During this time, the dye will enter the polarized cells and the fluorescence signal will decrease and stabilize at a low level (quenched state).[8]

-

Baseline Reading: Place the microplate in a fluorescence plate reader and monitor the baseline fluorescence until a stable signal is achieved.

-

Initiate Depolarization: Add the test compounds, positive control (e.g., gramicidin), and solvent control to their respective wells.[8]

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity kinetically for a defined period (e.g., 30-60 minutes). An increase in fluorescence indicates membrane depolarization.[3]

Fluorescence Microscopy

DiSC3(5) can also be used for single-cell analysis via fluorescence microscopy.

-

Staining: Cells are stained with DiSC3(5) as described above.

-

Imaging: Imaging is performed using a filter set appropriate for far-red fluorophores, such as a standard Cy5 filter set.[1]

-

Observation: Polarized cells will show strong cellular fluorescence (despite quenching, the signal is often sufficient for imaging). Upon treatment with a depolarizing agent, a rapid loss of cellular fluorescence is observed as the dye is released into the medium.[1]

Applications in Research and Drug Development

DiSC3(5) is a versatile tool for investigating any biological process that involves a change in plasma membrane potential.

-

Antimicrobial Drug Discovery: A primary application is in studying the mechanism of action of antimicrobial peptides (AMPs) and other membrane-active antibiotics.[6][9] Many AMPs kill bacteria by disrupting the membrane, causing ion leakage and rapid depolarization, which is readily detected by DiSC3(5).[5][10]

-

Ion Channel and Transporter Research: The activity of electrogenic ion channels and transporters can be monitored. For instance, the opening of a potassium channel will lead to K⁺ efflux and hyperpolarization (increased quenching), while its blockade could lead to depolarization.

-

High-Throughput Screening: The microplate-based assay format is amenable to high-throughput screening for compounds that modulate membrane potential, identifying potential drug candidates or toxic agents.

The diagram below shows the logical relationship in a typical antimicrobial screening application.

Advantages and Disadvantages

While powerful, it is crucial to understand the limitations of DiSC3(5) to ensure proper experimental design and data interpretation.

| Advantages | Disadvantages |

| High Sensitivity: Provides a large dynamic range with a significant fluorescence increase upon depolarization.[1] | Mitochondrial Toxicity: At higher concentrations (e.g., >3 µM), can affect mitochondrial function by inhibiting respiration and reducing ATP levels, which can indirectly affect plasma membrane potential.[4][11] |

| Rapid Response: The dye redistribution is fast, allowing for kinetic measurements of depolarization events in real-time.[7] | Indirect Measurement: DiSC3(5) is a reporter of changes in potential, not a direct measure of the absolute membrane potential in millivolts without complex calibration procedures. |

| Versatility: Applicable to a wide range of cell types, including bacteria, yeast, and mammalian cells, and can be used in both fluorometry and microscopy.[1][7] | Potential for Artifacts: The fluorescence signal can be influenced by compounds that interact with the dye itself or have strong light absorption properties.[1] |

| Compatibility: Spectral properties are compatible with common fluorescence instrumentation and other fluorescent probes, such as propidium (B1200493) iodide (PI), for multi-parameter analysis.[3][12] | Cell Density Dependent: The degree of quenching and the dynamic range of the assay are sensitive to both dye and cell concentration, requiring careful optimization.[1] |

References

- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 6. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Carbocyanine Dyes for Membrane Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and applications of carbocyanine dyes for the measurement of membrane potential. It is designed to serve as a core resource for researchers and professionals in drug development and related scientific fields. This document details the mechanisms of action, summarizes key quantitative data, provides explicit experimental protocols, and visualizes complex biological and experimental processes.

Introduction to Carbocyanine Dyes for Membrane Potential Measurement

Carbocyanine dyes are a class of lipophilic, cationic fluorescent probes widely utilized for measuring changes in plasma and mitochondrial membrane potential.[1][2] Their utility stems from their ability to partition into the lipid bilayer of cell membranes, where their fluorescence properties are sensitive to the transmembrane electrical gradient.[1][3] These dyes are broadly categorized into two main classes based on their response times and mechanisms of action: slow-response (Nernstian or redistribution) dyes and fast-response dyes.[4][5]

Slow-Response Dyes: These dyes, including DiSC3(5), DiOC5(3), and DiOC6(3), redistribute across the plasma membrane in response to changes in membrane potential, a process that occurs on the order of seconds to minutes.[4][6] In hyperpolarized cells (more negative inside), the cationic dyes accumulate in the cytoplasm, leading to fluorescence quenching due to aggregation.[1] Conversely, depolarization results in the release of the dye into the extracellular medium and a subsequent increase in fluorescence.[4]

Fast-Response Dyes: This category, which often includes styryl dyes, responds to membrane potential changes on a millisecond timescale.[4][5] Their mechanism involves a rapid change in their electronic structure and consequently their fluorescence properties in response to alterations in the surrounding electric field.[5]

FRET-Based Systems: A powerful approach for measuring membrane potential involves Förster Resonance Energy Transfer (FRET) between a stationary donor dye, such as DiO, and a mobile acceptor.[2][4] Changes in membrane potential alter the distance between the donor and acceptor, leading to a change in FRET efficiency and a detectable fluorescence signal.[4]

Quantitative Data of Common Carbocyanine Dyes

The selection of an appropriate carbocyanine dye is contingent on the specific experimental requirements, including the desired temporal resolution, the cell type under investigation, and the available instrumentation. The following tables summarize the key quantitative properties of commonly used carbocyanine dyes for membrane potential measurement.

Table 1: Spectral Properties of Selected Carbocyanine Dyes

| Dye | Excitation (nm) | Emission (nm) | Quantum Yield (in specified solvent) |

| DiSC3(5) | 622 | 670 | Not widely reported |

| DiOC5(3) | 482 | 497 | 0.04 (Methanol) |

| DiOC6(3) | 484 | 501 | Not widely reported |

| DiO | 484 | 501 | Not widely reported |

| DiI | 549 | 565 | Not widely reported |

| DiD | 644 | 665 | Not widely reported |

| DiR | 750 | 780 | Not widely reported |

| JC-1 (monomer) | ~485 | ~529 | Not widely reported |

| JC-1 (J-aggregate) | ~585 | ~590 | Not widely reported |

Note: Excitation and emission maxima can be solvent and environment-dependent. The values presented are typical but may vary.[2]

Table 2: Performance Characteristics of Selected Carbocyanine Dyes

| Dye | Response Type | Typical Response Time | Sensitivity | Photostability |

| DiSC3(5) | Slow | Seconds to minutes | High | Moderate |

| DiOC5(3) | Slow | Seconds to minutes | High | Moderate |

| DiOC6(3) | Slow | Seconds to minutes | High | Moderate |

| DiO/DPA (FRET) | Fast | Milliseconds | >25% per 100 mV | Good |

| DiI | N/A (Tracer) | N/A | N/A | Good |

| DiD | N/A (Tracer) | N/A | N/A | Good |

| DiR | N/A (Tracer) | N/A | N/A | Good |

| JC-1 | Slow | Minutes | Ratiometric | Moderate |

Signaling Pathways and Mechanisms of Action

Mechanism of Slow-Response (Nernstian) Dyes

Slow-response carbocyanine dyes operate on the principle of the Nernst equation, where their distribution across the cell membrane is dependent on the membrane potential.

Mechanism of slow-response carbocyanine dyes.

FRET-Based Mechanism for Membrane Potential Sensing

FRET-based systems offer a more rapid and ratiometric measurement of membrane potential changes.

References

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. Membrane Potential Indicators | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: DiSC3(5) Staining for Live Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial cytoplasmic membrane potential (ΔΨ) is a critical indicator of cell viability and metabolic activity. It plays a central role in ATP synthesis, solute transport, and motility. The disruption of this potential is a key mechanism of action for many antimicrobial agents. DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely used to monitor changes in bacterial membrane potential in real-time.[1][2][3]

Principle of Action: DiSC3(5) is a membrane-permeable dye that accumulates on energized (polarized) bacterial membranes due to the negative-inside transmembrane potential.[2][4] This accumulation leads to a high local concentration of the dye, causing self-quenching of its fluorescence.[5] When the bacterial membrane becomes depolarized (e.g., due to cell death or the action of a membrane-active antimicrobial), the dye is released from the membrane into the cytoplasm or the surrounding medium.[1][6] This release alleviates the self-quenching, resulting in a significant increase in fluorescence intensity.[2][7] This change in fluorescence can be monitored using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[8][9]

Mechanism of DiSC3(5) Action

The functionality of DiSC3(5) as a membrane potential probe is based on its potential-driven accumulation and subsequent fluorescence quenching/de-quenching.

Caption: Mechanism of DiSC3(5) as a membrane potential probe in bacteria.

Materials and Reagents

-

DiSC3(5) Stock Solution: Prepare a 1-5 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) or ethanol.[10][11] Store protected from light at -20°C. Avoid repeated freeze-thaw cycles.[11]

-

Bacterial Culture: Mid-logarithmic phase bacteria grown in appropriate culture medium (e.g., LB, TSB).

-

Buffer: Phosphate-buffered saline (PBS) or other suitable buffer. For some applications, supplementing the buffer with glucose (e.g., 0.2%) can help maintain bacterial energy levels.[5][12]

-

Instrumentation:

-

Positive Control (Depolarizing Agent): Valinomycin (a K+ ionophore) or Gramicidin D (a channel-forming peptide) can be used to induce complete depolarization.[8]

-

Negative Control: Untreated bacterial cells.

Experimental Protocols

This protocol is ideal for high-throughput screening of antimicrobial compounds.

Caption: General workflow for a DiSC3(5) microplate-based assay.

Detailed Steps:

-

Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Centrifuge the culture, wash the cells with buffer (e.g., PBS + 0.2% glucose), and resuspend them in the same buffer to the desired optical density (OD600).[8][14]

-

Staining: Transfer the cell suspension to a black, clear-bottom 96-well plate. Add DiSC3(5) from the stock solution to achieve the final working concentration.

-

Incubation: Incubate the plate at 37°C for 5-15 minutes, or until a stable, low-fluorescence baseline is achieved.[14][15] This indicates the dye has fully partitioned into the polarized membranes and is quenched.

-

Measurement:

-

Set the microplate reader to the appropriate excitation and emission wavelengths (see Table 1).

-

Record the baseline fluorescence for several minutes.

-

Add the test compound (e.g., antimicrobial peptide), positive control (e.g., gramicidin), and negative control (buffer/DMSO) to respective wells.

-

Immediately begin kinetic measurements, recording fluorescence intensity every 1-2 minutes for a desired period (e.g., 30-60 minutes). A rapid increase in fluorescence indicates membrane depolarization.[5][7]

-

This method allows for the visualization of depolarization at the single-cell level.

-

Bacterial Preparation & Staining: Prepare and stain cells as described in Protocol 1, steps 1 and 2, typically in a microcentrifuge tube. An incubation time of around 5 minutes is often sufficient.[8]

-

Slide Preparation: Place a small aliquot (2-5 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip. To immobilize bacteria, an agarose (B213101) pad (1-1.5% agarose in buffer) can be used.[12]

-

Imaging:

-

Use a fluorescence microscope equipped with a Cy5 filter set.

-

Image the untreated (control) cells first. They should appear dimly fluorescent due to quenching.

-

Treat a separate aliquot of stained cells with the depolarizing agent for a few minutes.

-

Image the treated cells. Depolarized bacteria will exhibit a marked increase in fluorescence intensity.[8]

-

Data Presentation and Interpretation

Quantitative parameters for DiSC3(5) staining can vary between bacterial species and experimental conditions. The following table summarizes typical parameters found in the literature.

Table 1: Summary of Quantitative Data for DiSC3(5) Staining

| Parameter | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| Bacterial Strain | S. aureus, B. subtilis | E. coli, P. aeruginosa | [8] |

| Cell Density | OD600 = 0.3 or 10⁸ CFU/mL | OD600 = 0.3 | [8][14][15] |

| DiSC3(5) Conc. | 0.4 - 2 µM | 0.5 - 1 µM | [5][8][12] |

| Incubation Time | 5 - 20 minutes | 5 - 15 minutes | [8][11][14] |

| Excitation (λex) | 622 - 652 nm | 628 - 640 nm | [5][13] |

| Emission (λem) | 670 - 672 nm | 660 - 692 nm | [5][12][13] |

| Buffer System | PBS + Glucose | LB or PBS + Glucose | [5][8][16] |

Interpretation: A significant increase in fluorescence signal relative to the untreated control indicates a loss of membrane potential. The rate and magnitude of this increase can provide insights into the kinetics and potency of the membrane-disrupting agent being tested.[5]

Troubleshooting and Considerations

-

Dye Solubility: Ensure the final concentration of the solvent (DMSO) is sufficient to maintain dye solubility, typically around 0.5-1%.[8]

-

Compound Interference: Test compounds may be fluorescent themselves or may interact with DiSC3(5). Always run a control with the compound and dye in buffer without cells to check for interference.

-

Cell Density: Both cell density and dye concentration must be optimized. Too high a cell density or dye concentration can lead to a reduced difference between polarized and depolarized signals.[8]

-

Growth Inhibition: DiSC3(5) can be growth-inhibitory for some bacteria, making it less suitable for long-term time-lapse microscopy experiments.[8]

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can be a barrier to the dye. Permeabilizing agents like Polymyxin B Nonapeptide (PMBN) may be required in some cases to facilitate dye entry to the cytoplasmic membrane.[16]

References

- 1. DiSC3(5)_TargetMol [targetmol.com]

- 2. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 3. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Invitrogen DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. air.uniud.it [air.uniud.it]

- 16. microbiologyresearch.org [microbiologyresearch.org]

Application Notes and Protocols for DiSC3(5) in Fluorescence Plate Reader Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorescent probe DiSC3(5) to measure membrane potential changes in a fluorescence plate reader format. This technique is a powerful tool for studying cellular physiology, ion channel function, and for high-throughput screening in drug discovery.

Introduction to DiSC3(5)

DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye used to measure plasma and mitochondrial membrane potential. Its fluorescence is highly sensitive to changes in the transmembrane electrical gradient. In polarized cells with a negative-inside membrane potential, the cationic DiSC3(5) dye accumulates in the cytoplasm and within mitochondria, leading to self-quenching of its fluorescence.[1][2][3] Depolarization of the membrane, characterized by a less negative or positive shift in membrane potential, triggers the release of the dye from the cell, resulting in an increase in fluorescence intensity.[1][4][5] Conversely, hyperpolarization, an increase in the negative-inside potential, leads to further dye accumulation and a decrease in fluorescence.[5]

The dye has excitation and emission maxima of approximately 622 nm and 670 nm, respectively.[6][5][7][8] This far-red spectral profile minimizes interference from autofluorescence of biological samples.

Principle of the Assay

The DiSC3(5) assay in a fluorescence plate reader quantifies changes in membrane potential by measuring the fluorescence intensity of the dye in a cell suspension.

-

Polarized State (Resting Potential): In healthy, polarized cells, DiSC3(5) enters and accumulates, causing fluorescence quenching. This results in a low baseline fluorescence signal.

-

Depolarization: Upon treatment with a depolarizing agent (e.g., high extracellular potassium, ionophores, or certain drugs), the membrane potential becomes less negative. This change drives the positively charged DiSC3(5) out of the cells and into the extracellular medium, where it is no longer quenched. The resulting increase in fluorescence is proportional to the degree of depolarization.[1][4]

-

Hyperpolarization: Conversely, agents that hyperpolarize the membrane will cause further influx and quenching of DiSC3(5), leading to a decrease in the fluorescence signal.[5]

This principle allows for the real-time monitoring of membrane potential changes in response to various stimuli.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the movement of DiSC3(5) across the cell membrane in response to changes in membrane potential.

Caption: DiSC3(5) movement in response to membrane potential changes.

Experimental Protocols

This section provides a general protocol for a DiSC3(5) fluorescence plate reader assay. Optimization of parameters such as cell density, dye concentration, and incubation time is crucial for each specific cell type and experimental setup.

Materials and Reagents

-

DiSC3(5) dye

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol for stock solution

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or serum-free medium)[6][8]

-

Cells of interest (suspension or adherent)

-

Black, clear-bottom 96-well microplates (low-binding plates are recommended to reduce dye absorption to plastic surfaces)[9]

-

Fluorescence plate reader with excitation and emission filters for ~622 nm and ~670 nm, respectively.

-

Positive control for depolarization (e.g., Valinomycin in the presence of high extracellular K+, Gramicidin D)[2]

-

Bovine Serum Albumin (BSA) (optional, to reduce dye binding to plates)[10]

Preparation of Solutions

-

DiSC3(5) Stock Solution: Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous DMSO or ethanol.[6][8] Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

DiSC3(5) Working Solution: On the day of the experiment, dilute the stock solution in the desired assay buffer to a final working concentration of 1-5 µM.[6][8] The optimal concentration should be determined empirically.

-

Cell Suspension:

Staining Protocol for Suspension Cells

-

Prepare the cell suspension to the optimized density in the assay buffer.

-

Add the DiSC3(5) working solution to the cell suspension.

-

Incubate at 37°C for 2-20 minutes, protected from light.[6][8] The optimal incubation time will vary depending on the cell type.

-

(Optional) Centrifuge the cells at 1000-1500 rpm for 5 minutes and resuspend them in fresh, pre-warmed assay buffer to remove excess dye.[6][8] This wash step can be repeated.

-

Dispense the stained cell suspension into the wells of a black, clear-bottom 96-well plate.

Staining Protocol for Adherent Cells

-

Culture adherent cells in a 96-well plate.

-

Carefully remove the culture medium.

-

Add the DiSC3(5) working solution to each well.

-

Incubate at 37°C for 2-20 minutes, protected from light.

-

Gently remove the staining solution.

-

Wash the cells two to three times with pre-warmed assay buffer. For each wash, add the buffer, incubate for 5-10 minutes, and then remove it.

-

Add fresh assay buffer to the wells before reading.

Plate Reader Measurement

-

Place the 96-well plate in the fluorescence plate reader.

-

Set the excitation wavelength to ~622 nm and the emission wavelength to ~670 nm.[7][11]

-

Record the baseline fluorescence for a few minutes to ensure a stable signal.

-

Add your test compounds or positive/negative controls to the wells.

-

Monitor the fluorescence kinetically over time to observe changes in membrane potential. An increase in fluorescence indicates depolarization.

Experimental Workflow

The following diagram outlines the general workflow for a DiSC3(5) plate reader assay.

Caption: General workflow for a DiSC3(5) fluorescence plate reader assay.

Data Presentation and Analysis

Quantitative data from DiSC3(5) assays can be summarized for easy comparison. The following tables provide examples of typical experimental parameters and expected results.

Table 1: Recommended Starting Concentrations and Conditions

| Parameter | Recommended Range | Notes |

| DiSC3(5) Concentration | 0.5 - 5 µM | Optimal concentration should be titrated for each cell type to achieve a good signal-to-noise ratio.[2][10] |

| Cell Density | 1 x 10^5 - 1 x 10^6 cells/mL | Should be optimized to ensure a measurable fluorescence signal without excessive dye quenching at baseline.[8] |

| Incubation Time | 2 - 20 minutes | Varies with cell type; longer incubation may be needed for complete dye equilibration.[6][8] |

| Assay Buffer | HBSS, PBS, Serum-free medium | The buffer should be compatible with the cells and not interfere with the assay. |

| Plate Type | Black, clear-bottom 96-well | Low-binding plates are recommended to minimize background fluorescence.[9] |

Table 2: Example Data from a Depolarization Assay

| Treatment | Baseline Fluorescence (RFU) | Peak Fluorescence (RFU) | Fold Change |

| Vehicle Control (Buffer) | 1500 ± 50 | 1550 ± 60 | 1.03 |

| Test Compound (10 µM) | 1480 ± 45 | 4500 ± 200 | 3.04 |

| Positive Control (Valinomycin) | 1520 ± 55 | 6000 ± 250 | 3.95 |

(Note: RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes only.)

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High background fluorescence | - Dye binding to the microplate. - Autofluorescence from media or compounds. | - Use low-binding plates. - Include a no-cell control to determine background. - Add BSA (e.g., 0.5 mg/ml) to the assay buffer.[10] - Use phenol (B47542) red-free medium. |

| Low signal-to-noise ratio | - Suboptimal dye or cell concentration. - Insufficient incubation time. | - Titrate DiSC3(5) concentration. - Optimize cell density. - Increase incubation time to ensure dye equilibration. |

| Signal drift | - Photobleaching. - Cell settling. - Temperature fluctuations. | - Minimize exposure to excitation light. - Ensure uniform cell suspension before and during reading. - Maintain a constant temperature in the plate reader. |

| Inconsistent results | - Incomplete washing. - Pipetting errors. - Cell viability issues. | - Ensure thorough but gentle washing steps. - Use calibrated pipettes and consistent technique. - Check cell viability before and after the assay. |

Applications in Drug Discovery and Research

-

High-Throughput Screening (HTS): The plate reader format is amenable to HTS of compound libraries to identify modulators of ion channels, transporters, and other proteins that influence membrane potential.

-

Mechanism of Action Studies: DiSC3(5) assays can help elucidate the mechanism of action of novel antimicrobial peptides and other drugs that target the cell membrane.[4][12][13]

-

Toxicology and Safety Pharmacology: This assay can be used to assess the off-target effects of drug candidates on cellular membrane potential.

-

Bacteriology: It is widely used to study bacterial membrane potential and the effects of antibiotics.[9][10][14]

-

Mitochondrial Research: DiSC3(5) can also be used to assess mitochondrial membrane potential, a key indicator of mitochondrial health and cellular metabolism.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 12. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbiologyresearch.org [microbiologyresearch.org]

Application Notes and Protocols for DiSC3(5) Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) for monitoring membrane potential changes in various cell types. This technique is particularly valuable for screening compounds that disrupt membrane integrity, a key mechanism of action for many antimicrobial and anticancer agents.

Principle of Action

DiSC3(5) is a lipophilic, cationic fluorescent probe that is sensitive to changes in membrane potential.[1] Its mechanism of action is based on its ability to accumulate in cells with a polarized (negative inside) membrane.[2][3]

-

Polarized State: In healthy, energized cells with a negative transmembrane potential, the positively charged DiSC3(5) dye is driven into the cytoplasm and across the inner mitochondrial membrane. This accumulation leads to the formation of dye aggregates, which causes self-quenching of its fluorescence, resulting in a low fluorescence signal.[2][3][4]

-

Depolarized State: When the membrane potential is dissipated, for instance by the action of a membrane-active compound, the dye is released from the cell into the extracellular medium.[2][3] This release leads to de-aggregation and a significant increase in fluorescence intensity.[1][5] This change in fluorescence can be monitored in real-time using fluorescence microscopy, fluorometry, or flow cytometry.[6][7]

The excitation and emission maxima of DiSC3(5) are approximately 622 nm and 670 nm, respectively.[1][8]

Key Applications

-

Antimicrobial Drug Discovery: A primary application is in the screening and characterization of antimicrobial compounds that target the bacterial cytoplasmic membrane.[3][5]

-

Mitochondrial Function: Assessing changes in mitochondrial membrane potential in eukaryotic cells.[8]

-

Ion Channel and Transporter Studies: Investigating the activity of ion channels and transporters that influence membrane potential.

-

Cytotoxicity Assays: Evaluating the effects of compounds on cell membrane integrity in various cell types, including cancer cells.[5]

Experimental Protocols

Reagent Preparation

-

DiSC3(5) Stock Solution:

-

Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (EtOH).[1][8]

-

Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[8]

-

-

DiSC3(5) Working Solution:

-

On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., PBS, HBSS, or serum-free medium) to a final working concentration of 1-5 µM.[8]

-

The optimal concentration should be determined empirically for each cell type and experimental condition. It is recommended to test a range of concentrations.[8]

-

-

Cell Suspensions:

Staining Protocol for Suspension Cells (e.g., Bacteria, Non-adherent Eukaryotic Cells)

-

Cell Preparation: Prepare the cell suspension as described in section 3.1.

-

Dye Loading: Add the DiSC3(5) working solution to the cell suspension. A final DMSO concentration of 0.5-1% is often necessary to maintain dye solubility.[2]

-

Incubation: Incubate the cell suspension at 37°C for 5-20 minutes, protected from light.[2][8] The optimal incubation time will vary depending on the cell type.

-

Measurement:

-

Fluorometer/Plate Reader: Transfer the stained cell suspension to a microplate (black plates are recommended to reduce background).[7] Measure the baseline fluorescence. Add the test compound and monitor the change in fluorescence over time.

-

Fluorescence Microscope: Place a small volume of the stained cell suspension on a microscope slide. Acquire images before and after the addition of the test compound.

-

Flow Cytometer: Analyze the fluorescence of the cell population before and after treatment.

-

Staining Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells on sterile glass coverslips or in an appropriate imaging plate and culture until they reach the desired confluency.

-

Washing: Gently wash the cells with a pre-warmed buffer (e.g., PBS or HBSS).

-

Dye Loading: Add the DiSC3(5) working solution to the cells and incubate at 37°C for 5-20 minutes, protected from light.[8]

-

Washing (Optional but Recommended): Gently wash the cells two to three times with a pre-warmed growth medium or buffer to remove excess dye.[8]

-

Imaging: Mount the coverslip on a microscope slide or place the imaging plate on the microscope stage. Acquire baseline images. Add the test compound and acquire time-lapse images to monitor the change in fluorescence.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present typical data from DiSC3(5) experiments.

| Compound | Concentration (µM) | Incubation Time (min) | Fold Change in Fluorescence (Mean ± SD) |

| Negative Control (Vehicle) | - | 30 | 1.0 ± 0.1 |

| Compound A | 10 | 30 | 4.5 ± 0.3 |

| Compound B | 10 | 30 | 1.2 ± 0.2 |

| Positive Control (e.g., Gramicidin) | 5 | 30 | 5.0 ± 0.4 |

| Cell Type | Condition | Membrane Potential (mV) (Calibrated) |

| B. subtilis | Untreated | -110 |

| B. subtilis | Treated with Compound X | -40 |

Visualizing Workflows and Pathways

Signaling Pathway of DiSC3(5) Action

Caption: Mechanism of DiSC3(5) in response to membrane potential changes.

Experimental Workflow for DiSC3(5) Microscopy

Caption: Step-by-step experimental workflow for DiSC3(5) fluorescence assay.

Important Considerations and Troubleshooting

-

Dye Concentration: The optimal dye concentration is critical. High concentrations can lead to reduced differences between polarized and depolarized states, while low concentrations may result in a weak signal.[2]

-

Cell Density: Similar to dye concentration, cell density needs to be optimized. High cell densities can also diminish the fluorescence difference between polarized and depolarized states.[2]

-

Compound Interference: Some test compounds may directly interact with DiSC3(5) or absorb light at its excitation/emission wavelengths, leading to artifacts. It is advisable to test for such interference in a cell-free system.[2]

-

Calibration: For quantitative measurements of membrane potential in millivolts (mV), a calibration curve should be generated using potassium ionophore like valinomycin (B1682140) in the presence of varying extracellular potassium concentrations.[2]

-

Toxicity: DiSC3(5) can be toxic to some cells and may inhibit growth, making it unsuitable for long-term time-lapse experiments.[2]

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can be a barrier to DiSC3(5) entry. Permeabilizing agents like polymyxin (B74138) B nonapeptide (PMBN) may be required for efficient staining.[7]

-

Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the dye and compounds does not affect cell viability or membrane potential.[2]

References

- 1. DiSC3(5)_TargetMol [targetmol.com]

- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. medchemexpress.com [medchemexpress.com]

Optimal Concentration of DiSC3(5) for E. coli Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of the membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), in Escherichia coli studies. These guidelines are intended for researchers in microbiology, drug discovery, and diagnostics to reliably measure bacterial membrane potential.

Introduction

DiSC3(5) is a cationic, lipophilic fluorescent dye widely used to measure membrane potential in bacteria.[1][2] In energized bacterial cells with a negative-inside membrane potential, the dye accumulates in the cytoplasmic membrane, leading to self-quenching of its fluorescence.[1][3] When the membrane depolarizes, the dye is released into the extracellular medium, resulting in a significant increase in fluorescence intensity (dequenching).[4][5] This property makes DiSC3(5) an invaluable tool for studying the effects of antimicrobial agents, ionophores, and other compounds that target the bacterial cell membrane.[6][7] However, the optimal concentration and experimental conditions can vary depending on the specific E. coli strain, growth phase, and experimental setup.

Mechanism of Action of DiSC3(5)

The functionality of DiSC3(5) as a membrane potential probe is based on its Nernstian distribution across the bacterial cytoplasmic membrane. The cationic dye is driven into the cytoplasm by the negative-inside transmembrane potential. Its hydrophobic nature facilitates its partitioning into the lipid bilayer. At high intracellular concentrations, the dye molecules form aggregates, which leads to a decrease in their fluorescence quantum yield, a phenomenon known as quenching. Disruption of the membrane potential, for instance by a pore-forming antimicrobial peptide, leads to the release of the dye into the surrounding medium, reversing the quenching effect and causing a measurable increase in fluorescence.[1][4]

Figure 1. Mechanism of DiSC3(5) in bacterial cells.

Quantitative Data Summary

The optimal concentration of DiSC3(5) for E. coli studies is influenced by the experimental method and specific conditions. The following table summarizes typical concentrations and parameters reported in the literature.

| Parameter | Fluorometric Assay (Microplate/Cuvette) | Fluorescence Microscopy | Flow Cytometry | References |

| DiSC3(5) Concentration | 0.5 µM - 1.0 µM | 1.0 µM - 2.5 µM | ~1.0 µM | [6][8] |

| E. coli OD600 | 0.05 - 0.3 | 0.3 - 0.6 | Not specified | [6][8][9][10] |

| Incubation Time with Dye | Until stable baseline (quenching) is achieved (~5-30 min) | 5 - 15 minutes | ~5-20 minutes | [6][8][9] |

| Typical Buffer/Medium | LB Broth, M9 Medium, HEPES buffer, PBS | M9 Medium, PBS | Not specified | [8][9][10][11] |

| Important Additives | 0.5 mg/ml BSA (to prevent dye binding to plastic) | 1% DMSO (for dye solubility) | 1% DMSO | [1][6][8] |

| Excitation/Emission (nm) | 622 / 670 or 640 / 670 | Dependent on filter sets | Dependent on laser and filter configuration | [9][12] |

Experimental Protocols

Protocol 1: Fluorometric Measurement of Membrane Depolarization in a 96-Well Plate Reader

This protocol is adapted for high-throughput screening of compounds that affect the membrane potential of E. coli.

Materials:

-

E. coli culture (e.g., MG1655)

-

Lysogeny Broth (LB) or other suitable growth medium

-

Phosphate-Buffered Saline (PBS) or HEPES buffer

-

DiSC3(5) stock solution (e.g., 400 µM in DMSO)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Black, clear-bottom 96-well microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Preparation:

-

Inoculate 5 mL of LB medium with a single colony of E. coli and grow overnight at 37°C with shaking.

-

Dilute the overnight culture 1:100 into fresh LB medium and grow to mid-logarithmic phase (OD600 of 0.3-0.6).[8][9]

-

Harvest the cells by centrifugation (e.g., 3000 rpm for 10 minutes).

-

Wash the cell pellet once with the assay buffer (e.g., PBS or 5 mM HEPES with 5 mM glucose).[9]

-

Resuspend the cells in the assay buffer to a final OD600 of 0.05-0.2.[8][9][10] Add BSA to a final concentration of 0.5 mg/ml to the cell suspension to prevent the dye from binding to the microplate surface.[6][8]

-

-

Dye Loading and Measurement:

-

Transfer 180 µL of the cell suspension to each well of the 96-well plate.

-

Measure the background fluorescence for 2-5 minutes to establish a baseline.

-

Add DiSC3(5) to a final concentration of 0.5 µM (ensure the final DMSO concentration is 1%).[8]

-

Monitor the fluorescence quenching until a stable baseline is reached, indicating dye uptake and quenching. This can take 5 to 30 minutes.

-

Add 20 µL of the test compound (and appropriate controls, e.g., a known depolarizing agent like polymyxin (B74138) B or gramicidin (B1672133), and a vehicle control like DMSO).

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: 622 nm, Emission: 670 nm) for 15-30 minutes. An increase in fluorescence indicates membrane depolarization.

-

Figure 2. Workflow for fluorometric membrane potential assay.

Protocol 2: Single-Cell Analysis of Membrane Potential using Fluorescence Microscopy

This protocol allows for the visualization of membrane potential changes at the single-cell level.

Materials:

-

E. coli culture

-

M9 minimal medium (or other suitable imaging medium)

-

DiSC3(5) stock solution (e.g., 400 µM in DMSO)

-

Agarose (B213101) (low-melting point)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

-

Cell Preparation:

-

Grow E. coli to the mid-logarithmic phase as described in Protocol 1.

-

(Optional) Concentrate the cells by gentle centrifugation and resuspend in fresh M9 medium.

-

-

Slide Preparation and Staining:

-

Prepare a 1.2% low-melting-point agarose solution in M9 medium.

-

Add DiSC3(5) to the molten agarose to a final concentration of 2.5 µM.[8]

-

Pipette a small volume of the agarose-dye mixture onto a microscope slide and cover with a coverslip to create a thin pad.

-

Alternatively, for liquid culture imaging, add DiSC3(5) directly to the cell suspension to a final concentration of 1.0 µM and incubate for 5 minutes before imaging.[8]

-

-

Imaging:

-

Place a small aliquot of the E. coli cell suspension onto the prepared agarose pad.

-

Mount the slide on the microscope stage.

-

Acquire images using phase-contrast and fluorescence channels.

-

To observe depolarization, the test compound can be added to the agarose pad or directly to the cell suspension on the slide.

-

Time-lapse imaging can be performed to monitor the dynamics of membrane potential changes in individual cells.

-

Important Considerations and Troubleshooting

-

Dye Concentration: The optimal DiSC3(5) concentration should be determined empirically for each new bacterial species or growth condition. High concentrations can be toxic and may inhibit cell growth, while low concentrations may result in a poor signal-to-noise ratio.[1][6]

-

Cell Density: The cell density needs to be optimized to achieve a good balance between a strong fluorescence signal and avoiding excessive quenching.[6]

-

Solvent Effects: Ensure the final concentration of the DiSC3(5) solvent (typically DMSO) is consistent across all samples and does not exceed 1-2%, as higher concentrations can affect membrane integrity.[6][8]

-

Outer Membrane Permeabilization: For Gram-negative bacteria like E. coli, the outer membrane can be a barrier to DiSC3(5) entry. In some cases, pre-treatment with a mild outer membrane permeabilizer like polymyxin B nonapeptide (PMBN) may be necessary to facilitate dye uptake, although this can also affect the membrane potential.[8]

-

Controls: Always include positive controls (e.g., a known depolarizing agent like gramicidin or polymyxin B) and negative controls (vehicle only) in your experiments.[6][8]

-

Growth Medium vs. Buffer: Performing assays in growth medium versus a non-nutritive buffer can significantly impact the results. Cells in buffer may have a lower membrane potential. If using a buffer, ensure it contains a carbon source like glucose to maintain cell energization.[8]

References

- 1. frontiersin.org [frontiersin.org]

- 2. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Monitoring Staphylococcus aureus Membrane Potential using DiSC3(5)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the potentiometric fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to measure bacterial membrane potential in Staphylococcus aureus. Understanding the integrity and function of the bacterial cell membrane is crucial in the development of novel antimicrobial agents. DiSC3(5) serves as a sensitive tool to investigate how antimicrobial peptides (AMPs) and other compounds disrupt this vital barrier.

Principle of the Assay

DiSC3(5) is a cationic, lipophilic dye that accumulates on polarized bacterial membranes.[1][2][3] This accumulation leads to self-quenching of its fluorescence.[2][3][4] When the bacterial membrane becomes depolarized, for instance by the action of a membrane-active antimicrobial compound, the dye is released into the aqueous environment, resulting in a significant increase in fluorescence intensity.[1][2][5] This change in fluorescence can be monitored over time to provide kinetic data on membrane depolarization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for DiSC3(5) assays with S. aureus as reported in various studies. These values can serve as a starting point for assay optimization.

Table 1: DiSC3(5) Assay Parameters for Staphylococcus aureus

| Parameter | Reported Values | Reference |

| DiSC3(5) Concentration | 0.4 µM, 400 nM | [6][7] |

| 0.8 µM | [8] | |

| 1 µM | [2] | |

| 2 µM | [2][9] | |

| Bacterial Cell Density | OD600 of 0.05 | [7][8] |

| OD600 of 0.3 | [2] | |

| OD600 of 0.4 | [9] | |

| 1 x 108 CFU/mL | [6] | |

| Incubation Temperature | Room Temperature | [8] |

| 37°C | [6][7][9] |

Table 2: Incubation Times for DiSC3(5) Assays with Staphylococcus aureus

| Incubation Step | Duration | Conditions | Reference |

| Initial DiSC3(5) Loading | 5 minutes | Shaking | [2] |

| 15 minutes | 37°C with rotation | [6][9] | |

| 40 minutes | Room temperature with shaking (in foil) | [8] | |

| 1 - 1.5 hours | - | [7] | |

| KCl Pre-incubation | 15 minutes | - | [7] |

| 30 minutes | Room temperature with shaking | [8] | |

| Post-treatment Measurement | Up to 30 minutes | Kinetic fluorescence readings | [6] |

Table 3: Instrumentation and Buffers

| Parameter | Details | Reference |

| Excitation Wavelength (λex) | 622 nm, 650 nm, 652 nm | [6][8][9] |

| Emission Wavelength (λem) | 670 nm, 672 nm, 680 nm | [6][8][9] |

| Assay Buffers | 5 mM HEPES, 5 mM glucose, pH 7.4 | [7] |

| 5 mM HEPES, 20 mM glucose, pH 7.4 | [8] | |

| PBS with glucose (PBS-glc) | [6] | |

| Luria-Bertani (LB) Broth | [2][9] |

Experimental Protocols

Below are detailed protocols for preparing S. aureus and performing membrane potential assays using DiSC3(5).

Protocol 1: General Microplate-Based Depolarization Assay

This protocol is adapted from studies investigating the effects of antimicrobial peptides.[6][7]

1. Preparation of S. aureus Culture: a. Inoculate a single colony of S. aureus into a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth). b. Incubate overnight at 37°C with shaking. c. The following day, dilute the overnight culture 1:100 into fresh broth and grow to mid-logarithmic phase (typically OD600 of 0.4-0.6). d. Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes). e. Wash the cell pellet twice with a suitable buffer (e.g., 5 mM HEPES with 20 mM glucose, pH 7.4, or PBS with glucose).[6][8] f. Resuspend the cells in the same buffer to the desired optical density (e.g., OD600 of 0.05).[7][8]

2. DiSC3(5) Staining and Measurement: a. Add DiSC3(5) to the bacterial suspension to a final concentration of 0.4 µM to 2 µM.[6][7][9] b. Incubate the suspension at 37°C for 15-60 minutes in the dark with shaking to allow the dye to equilibrate and quench.[6][7] c. Aliquot 200 µL of the stained cell suspension into the wells of a black, clear-bottom 96-well plate.[6][9] d. Measure the baseline fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 652 nm, λem = 672 nm).[6] e. Add the test compound (e.g., antimicrobial peptide) to the wells. f. Immediately begin kinetic fluorescence measurements, recording every 1-2 minutes for a total of 30-60 minutes. g. Include positive controls (e.g., a known membrane-depolarizing agent like gramicidin) and negative controls (vehicle-treated cells).[6]

Protocol 2: Assay with KCl Pre-incubation

This protocol involves an initial incubation with potassium chloride to equilibrate the internal and external potassium concentrations.[7][8]

1. Preparation of S. aureus Culture: a. Follow steps 1a-1f from Protocol 1.

2. KCl Incubation and DiSC3(5) Staining: a. Add KCl to the bacterial suspension to a final concentration of 100-200 mM.[7][8] b. Incubate for 15-30 minutes at room temperature or 37°C with shaking.[7][8] c. Add DiSC3(5) to a final concentration of 0.4 µM to 0.8 µM and incubate for an additional 40-90 minutes in the dark.[7][8] d. Proceed with fluorescence measurements as described in steps 2c-2g of Protocol 1.

Visualizations

Signaling Pathway of DiSC3(5) Action

Caption: Mechanism of DiSC3(5) in detecting membrane depolarization.

Experimental Workflow for DiSC3(5) Assay

Caption: Experimental workflow for the DiSC3(5) membrane potential assay.

References

- 1. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 9. Inhibition of multiple staphylococcal growth states by a small molecule that disrupts membrane fluidity and voltage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Membrane Depolarization Kinetics Using DiSC3(5)

For Researchers, Scientists, and Drug Development Professionals